molecular formula C14H19NO B3179753 (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol CAS No. 309748-42-3

(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol

Cat. No. B3179753
CAS RN: 309748-42-3
M. Wt: 217.31 g/mol
InChI Key: HTLIMZCYFUKFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives .


Synthesis Analysis

The general synthesis of 3-azabicyclo[3.1.1]heptanes, which includes “(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol”, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The molecular structure of “(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol” is characterized by a 3-azabicyclo[3.1.1]heptane core . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Scientific Research Applications

Enantioselective Synthesis

(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol is utilized in the enantioselective synthesis of various compounds. For instance, it's used in the asymmetric aza-Diels-Alder reaction for synthesizing 2-azabicyclo[2.2.1]heptane derivatives (Vale et al., 2006). This process is significant for producing specific enantiomers, which are crucial in pharmaceutical chemistry for creating drugs with desired biological activities.

Synthesis of Bicyclic β-Lactams

The compound serves as a starting product in synthesizing bicyclic β-lactams, which are later converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates (Mollet et al., 2012). These β-lactams have applications in drug design due to their structural complexity and potential biological activity.

Development of Azabicyclo Compounds

It is instrumental in the synthesis of various 3-azabicyclo compounds. These compounds have potential as building blocks in drug discovery due to their unique structures (Denisenko et al., 2017). Such structures are often explored for their pharmacological properties and the development of new therapeutic agents.

Creation of Piperidine and Morpholine Derivatives

(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol is involved in the synthesis of functionalized 3-azabicyclo[3.2.0]heptanes, which are then transformed into bi- and tricyclic analogues of piperidine, morpholine, and other compounds (Skalenko et al., 2018). These derivatives are valuable in medicinal chemistry for creating compounds with potential therapeutic benefits.

Pharmaceutical Building Blocks

The compound is a critical building block for medicinal chemistry. It's used in the synthesis of novel conformationally restricted piperidine derivatives, which are significant in the development of new drugs (Denisenko et al., 2010). These derivatives have applications in various therapeutic areas, offering potential for creating more effective and safer pharmaceuticals.

Future Directions

The future directions of “(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol” research could involve further exploration of its potential applications in medicinal chemistry, as well as the development of new synthetic methods and transformations .

properties

IUPAC Name

(3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-11-14-8-13(14)6-7-15(10-14)9-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLIMZCYFUKFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol

Synthesis routes and methods

Procedure details

To a solution of ZnEt2 (17.3 ml, 1.0 M) in CH2Cl2 (20 ml) at 0° C. was added CH2I2 (1.4 ml) (CAUTION: exothermic!). After stirring for 15 min, a solution of 172 (352 mg, 1.73 mmol) in CH2Cl2 (2 ml) was added. The mixture was stirred from 0° C. to room temperature overnight. 5% HCl was added to bring the mixture to a homogeneous solution. (white solid dissolved). The two layers were separated. Aqueous layer was neutralized with 2N KOH to pH=10-12, extracted with CH2Cl2 (twice). The combined organic solution was dried (K2CO3/Na2SO4), filtered and concentrated. The LRMS of the crude mixture showed that the ratio of 173 to 172 was about 1:1. The product was not isolated from the starting material due to their similar polarities. LRMS (calculated for C14H19NO) 217, found 217.
Name
Quantity
17.3 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
352 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol
Reactant of Route 3
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol
Reactant of Route 4
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol
Reactant of Route 6
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.